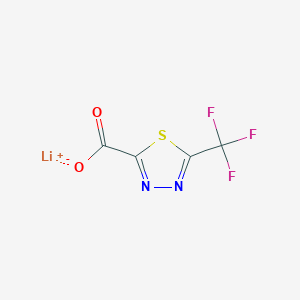

Lithium;5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium is a soft, silvery-white metal that is part of the alkali metals group on the periodic table . It reacts vigorously with water and is the lightest of all metals . Lithium compounds, such as Lithium (5- (trifluoroMethyl)pyridin-2-yl)trihydroxyborate, are often used in various applications due to their unique properties .

Molecular Structure Analysis

The molecular structure of a lithium compound depends on its specific chemical formula. For instance, the compound Lithium (5- (trifluoroMethyl)pyridin-2-yl)trihydroxyborate has a molecular weight of 214.87 .Chemical Reactions Analysis

Lithium and its compounds participate in various chemical reactions. For example, lithium isotopes have been separated using 10-hydroxybenzoquinoline .Physical And Chemical Properties Analysis

Lithium has a melting point of 180.54 C, a boiling point of 1342 C, and a specific gravity of 0.534 (20 C). It is the lightest of the metals, with a density approximately half that of water .科学的研究の応用

Energy Storage Applications

Lithium in Rechargeable Batteries

Lithium is an exceptional cathode material in rechargeable batteries, vital for modern energy production and storage devices. Its high economic importance is driven by the steady demand in these applications. Efficient processing of lithium resources, through the exploitation of minerals, brine, sea water, or recycling of spent lithium-ion batteries, is crucial for sustainable lithium utilization (Choubey et al., 2016).

Material Science Research

Electrode-Electrolyte Solution Interactions

Research into the interactions between cathode materials and electrolyte solutions in lithium-ion batteries is critical. This involves exploring the surface chemistry of various cathode materials and the stability of these materials in different environments (Aurbach et al., 2007).

NASICON Materials for Energy Storage

Lithium-containing NASICON-structured materials are promising for application in solid-state Li-ion conductors in electrochemical energy storage devices. The study of these materials involves understanding the relationship between composition, structure, and conductivity (Rossbach et al., 2018).

Environmental and Industrial Perspectives

Lithium Recovery and Sustainability

The sustainability of lithium exploitation involves the review of methodologies for the extraction, separation, and recovery of lithium from various resources. This encompasses technological and chemical perspectives for improving extraction and recovery processes (Li et al., 2019).

Toxicity and Environmental Impact

The environmental impact of lithium, including its toxicity in plants and the need for remediation strategies, is a crucial area of research. Understanding lithium's mobility and its effects on plant growth and metabolism is vital for addressing future challenges related to crop production (Shahzad et al., 2016).

作用機序

The exact mechanism of action of lithium in mood disorders is unknown. It is traditionally thought to alter cation transport across cell membranes in nerve and muscle cells, influence the reuptake of serotonin and/or norepinephrine, and inhibit second messenger systems involving the phosphatidylinositol cycle .

Safety and Hazards

Lithium and its compounds can be hazardous. Lithium toxicity can occur if you take only slightly more than a recommended dose. Symptoms of lithium toxicity include muscle weakness, twitching, drowsiness, feeling light-headed, mood changes, blurred vision, irregular heartbeats, confusion, slurred speech, clumsiness, trouble breathing, or seizures .

将来の方向性

特性

IUPAC Name |

lithium;5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2O2S.Li/c5-4(6,7)3-9-8-1(12-3)2(10)11;/h(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUYGXUNJDFRBZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NN=C(S1)C(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F3LiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)